3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide
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Description
3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide, also known as CCOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CCOP is a derivative of oxanilic acid and has been found to exhibit interesting biological and pharmacological properties. In
Scientific Research Applications
Enaminone-Based Compounds Synthesis and Analysis
A one-pot synthesis method has been developed for the preparation of enaminone-based compounds, including derivatives similar to 3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide. This approach offers advantages such as no need for intermediate separation, no column purification, and quantitative yields. The synthesized β-enaminones were analyzed using NMR and single crystal X-ray diffraction techniques, revealing significant intermolecular interactions and providing insights into their electronic and spectroscopic properties (Barakat et al., 2020).
Anticonvulsant Activity of Enaminones
Research on anticonvulsant enaminones highlights the structural determination and analysis of compounds with potential anticonvulsant properties. The study investigates the crystal structures of three enaminones and explores their intermolecular hydrogen bonding, providing a basis for understanding their potential biological activities (Kubicki et al., 2000).
Structural Characterization and Reactivity
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound with similarities to the one , has been prepared and characterized. The study provides detailed insights into its molecular structure, revealing the existence of the enamine tautomer and analyzing its hydrogen bonding patterns. This research enhances the understanding of the structural and reactivity aspects of such compounds (Johnson et al., 2006).
Versatile Synthesis Approaches for Quinolines
Investigations into the synthesis of quinolines and related fused pyridines through the Vilsmeier formylation of enamides, including those structurally related to 3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide, provide versatile methodologies for creating a wide range of heterocyclic compounds. This research opens up new pathways for the synthesis of potentially biologically active molecules (Hayes & Meth–Cohn, 1979).
Polyamide Synthesis and Applications
Research into the synthesis of ordered polyamides using direct polycondensation methods includes the exploration of compounds related to the chemical structure of interest. These studies contribute to the development of new materials with potential applications in various industries, demonstrating the wide-reaching implications of research on compounds like 3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide (Ueda & Sugiyama, 1994).
properties
IUPAC Name |
3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-6H,7-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDURTHOOGVCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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